

The Azaspiro[3.5]nonane Scaffold: A Rising Star in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Oxa-7-azaspiro[3.5]nonane
oxalate

Cat. No.: B1430171

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space. In this context, three-dimensional (3D) scaffolds have emerged as a powerful tool for designing drug candidates with improved potency, selectivity, and pharmacokinetic properties. Among these, the azaspiro[3.5]nonane core, a unique spirocyclic system featuring a four-membered azetidine ring fused with a six-membered cyclohexane or piperidine ring, has garnered significant attention. Its inherent conformational rigidity and precise vectoral orientation of substituents make it a privileged scaffold for engaging challenging biological targets. This guide provides a comprehensive technical overview of the therapeutic potential of azaspiro[3.5]nonane scaffolds, delving into their synthesis, diverse biological activities, and burgeoning applications in contemporary drug discovery. We will explore its successful incorporation into potent and selective modulators of key cellular targets, including G-protein coupled receptors (GPCRs), oncogenic proteins, and enzymes involved in crucial signaling pathways.

The Rationale for Embracing 3D Scaffolds: The Azaspiro[3.5]nonane Advantage

The over-reliance on flat, aromatic structures in drug design has often led to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Spirocyclic scaffolds, by their very nature, introduce a higher fraction of sp³-hybridized carbons, leading to a more three-dimensional molecular shape.^[1] This 3D architecture offers several distinct advantages:

- Enhanced Target Engagement: The rigid framework of the azaspiro[3.5]nonane scaffold allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with the often complex and non-planar binding sites of biological targets.
- Improved Physicochemical Properties: The introduction of a spirocyclic core can modulate key physicochemical properties such as lipophilicity (LogP) and aqueous solubility, which are critical for drug-likeness and pharmacokinetic performance.
- Novel Chemical Space: Azaspiro[3.5]nonane and its derivatives represent a relatively underexplored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics with novel mechanisms of action.
- Metabolic Stability: The quaternary spirocyclic carbon can confer increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.^[2]

The azaspiro[3.5]nonane scaffold, in particular, offers a unique combination of a strained four-membered azetidine ring and a more flexible six-membered ring. This juxtaposition allows for a fine-tuning of conformational properties and the exploration of diverse exit vectors for substituent placement.

Synthetic Strategies: Building the Azaspiro[3.5]nonane Core

The successful application of the azaspiro[3.5]nonane scaffold in drug discovery is underpinned by the development of robust and versatile synthetic methodologies. Several approaches have been reported for the construction of various azaspiro[3.5]nonane cores, including the 2-azaspiro[3.5]nonane, 7-azaspiro[3.5]nonane, and 2,7-diazaspiro[3.5]nonane systems.

General Synthetic Workflow

A generalized workflow for the synthesis and evaluation of azaspirocyclic scaffolds typically involves a multi-step sequence.[\[3\]](#)

```
graph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; }
```

Generalized workflow for the synthesis and evaluation of azaspiro[3.5]nonane derivatives.

Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid generation of compound libraries for high-throughput screening.[\[4\]](#) The following protocol outlines a representative solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core, a key intermediate for GPR119 agonists.[\[5\]](#)

Step 1: Resin Loading

- Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
- Couple an Fmoc-protected amino-piperidine building block to the resin using a standard coupling agent such as HATU and a base like diisopropylethylamine (DIEA).
- Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol (MeOH), and dry under vacuum.

Step 2: Fmoc-Deprotection and Acylation

- Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.
- Wash the resin thoroughly with DMF.

- Acylate the free amine with a suitable cyclobutanone precursor, such as 3-(methoxycarbonyl)cyclobutanecarboxylic acid, using HATU and DIEA.
- Wash the resin as in Step 1.

Step 3: Dieckmann Condensation and Decarboxylation

- Swell the resin in anhydrous tetrahydrofuran (THF).
- Add a solution of a strong base, such as potassium tert-butoxide, in THF and agitate at elevated temperature (e.g., 60°C) to induce intramolecular Dieckmann condensation, forming the spirocyclic core.
- Wash the resin with THF.
- Suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat (e.g., 120°C) to effect decarboxylation.
- Wash the resin sequentially with water, DMF, DCM, and MeOH, and dry under vacuum.[\[5\]](#)

Step 4: Diversification and Cleavage

- The nitrogen on the piperidine ring can be functionalized with various substituents through standard N-alkylation or N-acylation reactions.
- Cleave the final compound from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- Precipitate the crude product in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Therapeutic Applications of Azaspiro[3.5]nonane Scaffolds

The unique structural attributes of the azaspiro[3.5]nonane scaffold have been successfully leveraged in the development of potent and selective modulators for a range of therapeutic targets.

Metabolic Disorders: GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.^[3] It is primarily expressed in pancreatic β -cells and intestinal L-cells, where its activation leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).^[6]

Derivatives of 7-azaspiro[3.5]nonane have been identified as a novel class of potent GPR119 agonists.^[6] Optimization of substituents on the piperidine nitrogen and an attached aryl group led to the discovery of highly active compounds.^[6]

GPR119 Signaling Pathway

Upon agonist binding, GPR119 couples to the Gs alpha subunit, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.^[6] In pancreatic β -cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, it promotes GLP-1 release, which further potentiates insulin secretion.^[6]

```
graph "GPR119_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; }
```

Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.

Structure-Activity Relationship (SAR) and Pharmacokinetics

Systematic modifications of the 7-azaspiro[3.5]nonane scaffold have yielded valuable SAR insights. For instance, the choice of the N-capping group on the piperidine ring and the substituents on the aryl moiety significantly impact potency and pharmacokinetic properties.^[6] One optimized compound, 54g, demonstrated a desirable pharmacokinetic profile in rats and a significant glucose-lowering effect in a diabetic rat model.^[6] While specific pharmacokinetic data for a broad range of azaspiro[3.5]nonane-based GPR119 agonists is not extensively

published, related studies on other GPR119 agonists highlight the importance of achieving a balance between potency, solubility, and metabolic stability for clinical success.[7][8]

Compound	GPR119 EC50 (nM)	Key Structural Features	In Vivo Efficacy	Reference
54g	Potent (exact value not disclosed)	Optimized piperidine N-capping group and aryl substituent	Favorable glucose lowering effect in diabetic rats	[6]
APD597	23	Not an azaspiro[3.5]nonane, but a clinical GPR119 agonist for comparison	Progressed to clinical trials	[7]
AR-231453	100	Not an azaspiro[3.5]nonane, preclinical GPR119 agonist	Poor oral exposure in rats	[7]

Oncology: Covalent Inhibitors of KRAS G12C

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, and for decades it was considered "undruggable." [9] The discovery of a druggable pocket in the G12C mutant of KRAS has led to the development of covalent inhibitors that trap the protein in its inactive, GDP-bound state. [10]

The 2,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated into a novel class of covalent KRAS G12C inhibitors. [9] These compounds feature an acrylamide warhead that forms a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein.

KRAS G12C Signaling and Inhibition Mechanism

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to constitutive

activation of downstream pro-proliferative signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways.[\[11\]](#) Covalent inhibitors bind to the inactive GDP-bound form of KRAS G12C, locking it in this "off" state and preventing its interaction with downstream effectors.[\[10\]](#)

```
graph "KRAS_G12C_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="##202124", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="##202124"]; }
```

Mechanism of KRAS G12C inhibition by an azaspiro[3.5]nonane-based covalent inhibitor.

SAR and Clinical Relevance

Optimization of the quinazoline scaffold attached to the 2,7-diazaspiro[3.5]nonane core, guided by co-crystal structure analysis, led to the discovery of ASP6918.[\[9\]](#) This compound exhibited extremely potent in vitro activity and induced dose-dependent tumor regression in a xenograft mouse model.[\[9\]](#) The development of such compounds highlights the potential of the azaspiro[3.5]nonane scaffold in addressing challenging targets in oncology.

Compound	Target	Mechanism	Key Structural Feature	Significance	Reference
ASP6918	KRAS G12C	Covalent Inhibition	1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one	Potent anti-tumor activity in vivo	[9]
AMG 510 (Sotorasib)	KRAS G12C	Covalent Inhibition	Not azaspiro-based, FDA-approved	First-in-class approved KRAS G12C inhibitor	[9]

Pain and Inflammation: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide (AEA).[\[12\]](#) Inhibition of FAAH increases the endogenous levels of AEA, which has analgesic and anti-inflammatory properties, making FAAH an attractive target for the treatment of pain and other neurological disorders.[\[12\]](#)

The 7-azaspiro[3.5]nonane scaffold has been identified as a novel core for potent and orally efficacious FAAH inhibitors.[\[13\]](#) These inhibitors typically incorporate a urea moiety that acts as a covalent warhead, carbamylating the active site serine of FAAH.

FAAH-Mediated Anandamide Degradation and Inhibition

FAAH is an integral membrane enzyme that hydrolyzes AEA to arachidonic acid and ethanolamine, thus terminating its signaling.[\[12\]](#) Covalent inhibitors, such as those based on the 7-azaspiro[3.5]nonane urea scaffold, form an irreversible bond with the catalytic serine residue in the FAAH active site, leading to sustained enzyme inactivation.

```
graph "FAAH_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; }  
Inhibition of FAAH by an azaspiro[3.5]nonane-based inhibitor leads to increased anandamide levels and enhanced cannabinoid receptor signaling.
```

SAR and Clinical Development

Optimization of the 7-azaspiro[3.5]nonane urea series led to the identification of PF-04862853, a compound with remarkable potency, selectivity, favorable pharmacokinetic properties, and in vivo efficacy in pain models.[\[12\]](#) This compound was advanced as a clinical candidate, demonstrating the therapeutic potential of this scaffold for pain management.[\[12\]](#)

Compound	FAAH k _{inact} /K _i (M ⁻¹ s ⁻¹)	Key Structural Features	Clinical Status	Reference
PF-04862853	>1500	7- azaspiro[3.5]non ane urea	Advanced as a clinical candidate	[12][13]

Central Nervous System (CNS) Disorders: Dopamine Receptor Modulators

Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for the treatment of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[14] The development of selective D3 receptor antagonists is a key area of research, as they may offer therapeutic benefits with fewer side effects compared to non-selective D2/D3 antagonists.[14]

Azaspiroalkane moieties, including diazaspiro[3.5]nonanes, have been incorporated into potent and selective D3 receptor antagonists.[15] The rigid nature of the spirocyclic core helps to position the pharmacophoric elements for optimal interaction with the receptor binding site.

Dopamine D3 Receptor Signaling

The dopamine D3 receptor is a G-protein coupled receptor that, upon activation, typically couples to G_{i/o} proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonists block the binding of dopamine to the D3 receptor, thereby preventing its activation and downstream signaling.

```
graph "D3_Receptor_Antagonism" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; }
```

Mechanism of dopamine D3 receptor antagonism by an azaspiro[3.5]nonane-based compound.

SAR and Clinical Candidates

While specific clinical candidates featuring the azaspiro[3.5]nonane core for D3 antagonism are not prominently disclosed in the public domain, the broader class of azaspiroalkane-containing D3 antagonists has shown significant promise. For example, compounds with high D3 receptor affinity (K_i values in the low nanomolar range) and excellent selectivity over the D2 receptor have been reported.[\[15\]](#) The development of highly selective D3 receptor antagonists like R-VK4-116 and R-VK4-40, which have been investigated in clinical trials for substance use disorders, underscores the therapeutic potential of this target class.[\[16\]](#)

Compound Class	Target	Affinity	Selectivity (D3 vs D2)	Therapeutic Potential	Reference
Arylated diazaspiroalkanes	D3 Receptor	$K_i = 12-25.6$ nM	264- to 905-fold	Neurological and psychiatric disorders	[15]
R-VK4-116	D3 Receptor	High	High	Substance use disorders	[16]
Cariprazine	D3/D2 Receptor	High (partial agonist)	D3-preferring	Schizophrenia, bipolar disorder	[2]

Future Directions and Conclusion

The azaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its successful application in developing potent and selective modulators for diverse and challenging targets in metabolic diseases, oncology, pain, and CNS disorders is a testament to its versatility and favorable drug-like properties.

Future research in this area is likely to focus on:

- Expansion of Synthetic Methodologies: The development of new and more efficient synthetic routes to access a wider range of functionalized azaspiro[3.5]nonane cores will undoubtedly accelerate the discovery of novel therapeutics.

- Exploration of New Therapeutic Targets: The unique 3D nature of this scaffold makes it an ideal candidate for targeting other challenging protein-protein interactions and allosteric binding sites.
- Application in PROTACs and other Novel Modalities: The azaspiro[3.5]nonane core can serve as a rigid linker or a recognition element in more complex therapeutic modalities like proteolysis-targeting chimeras (PROTACs).
- Advancement into Clinical Trials: As more azaspiro[3.5]nonane-based compounds progress through preclinical development, we can anticipate their entry into clinical trials for various indications.

In conclusion, the azaspiro[3.5]nonane scaffold represents a compelling example of how moving beyond "flatland" in drug design can unlock new opportunities for therapeutic intervention. Its inherent structural advantages, coupled with increasingly sophisticated synthetic strategies, position it as a key player in the future of drug discovery. For researchers and drug development professionals, a deep understanding of the chemistry and biology of this remarkable scaffold will be instrumental in harnessing its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. | BioWorld [bioworld.com]
- 2. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bridgebiooncology.com [bridgebiooncology.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]
- 7. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Frontiers](http://frontiersin.org) | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Azaspiro[3.5]nonane Scaffold: A Rising Star in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1430171#therapeutic-potential-of-azaspiro-3-5-nonane-scaffolds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com